1-Bromo-4-ethoxy-2,2-dimethylbutane

Beschreibung

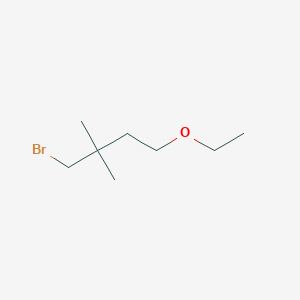

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-ethoxy-2,2-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrO/c1-4-10-6-5-8(2,3)7-9/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCYUVMTYJCQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4-ethoxy-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-ethoxy-2,2-dimethylbutane is a halogenated ether with a unique structural profile. Its neopentyl-like core, characterized by a quaternary carbon adjacent to the bromine-bearing carbon, imparts significant steric hindrance. This feature governs its reactivity, particularly in nucleophilic substitution reactions. The presence of an ether linkage introduces an additional site of potential chemical transformation and influences the molecule's overall polarity and solvency. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, supported by data from analogous compounds and established chemical principles. Due to the limited availability of experimental data for this specific compound, properties of the closely related neopentyl bromide (1-bromo-2,2-dimethylpropane) are included for comparative purposes.

Chemical and Physical Properties

Quantitative data for this compound is sparse in the literature. The following tables summarize available information for the target compound and its structural analog, neopentyl bromide.

Table 1: General Chemical Properties

| Property | This compound | 1-Bromo-2,2-dimethylpropane (Neopentyl Bromide) |

| CAS Number | 1484426-56-3[1] | 630-17-1[2] |

| Molecular Formula | C₈H₁₇BrO | C₅H₁₁Br[2] |

| Molecular Weight | 209.12 g/mol [1] | 151.04 g/mol [2] |

| Appearance | Not specified (likely a colorless liquid) | Colorless liquid[3] |

Table 2: Experimentally Determined Physical Properties of 1-Bromo-2,2-dimethylpropane (Neopentyl Bromide)

| Property | Value |

| Boiling Point | 105-106 °C at 767 mmHg[2][4] |

| Density | 1.199 g/mL at 25 °C[2][4] |

| Refractive Index (n20/D) | 1.436 |

| Flash Point | 7 °C (44 °F)[5] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and benzene.[4][6] |

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Singlet for the two methyl groups on the quaternary carbon (~0.9-1.1 ppm).- Triplet for the methyl protons of the ethoxy group (~1.1-1.3 ppm).- Signals for the butane backbone protons.- Quartet for the methylene protons of the ethoxy group (~3.4-3.6 ppm).[1] |

| ¹³C NMR | - Signal for the carbon bearing the bromine atom (~30-40 ppm).- Distinct signals for the carbons of the ethoxy group.- Signal for the quaternary carbon.- Signals for the other backbone carbons.[1] |

| IR Spectroscopy | - Strong C-O-C ether stretch in the 1050–1150 cm⁻¹ region.- Characteristic C-Br stretching vibration between 500–600 cm⁻¹.[1] |

| Mass Spectrometry | - Molecular ion peaks at m/z 209 and 211 (due to ⁷⁹Br and ⁸¹Br isotopes).- Key fragment ions corresponding to the loss of a bromine radical (m/z 130) and cleavage of the ethoxy group.[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not published. However, based on general organic chemistry principles and known procedures for similar compounds, plausible synthetic routes can be outlined.

Synthesis via Bromination of an Alcohol Precursor

One common method for preparing alkyl bromides is the substitution reaction of an alcohol with a brominating agent.[7] For this compound, the precursor would be 4-ethoxy-2,2-dimethylbutan-1-ol.

Reaction:

BrCH₂C(CH₃)₂CH₂CH₂Br + CH₃CH₂ONa → CH₃CH₂OCH₂CH₂C(CH₃)₂CH₂Br + NaBr

Caption: A plausible workflow for the synthesis and purification.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or the involvement of this compound in any signaling pathways. Some ether lipids have been investigated for their cytotoxic effects against tumor cells, with their mechanism of action often attributed to interactions with the cell membrane. H[8]owever, any potential biological activity of this compound would require experimental investigation. Given its structure as a bromoalkane, potential for cytotoxicity should be considered.

This compound is a molecule of interest due to its sterically hindered nature, which influences its reactivity. While specific experimental data for this compound is limited, its properties can be reasonably inferred from its structure and comparison with analogs like neopentyl bromide. The synthetic pathways and reactivity patterns described in this guide provide a foundation for researchers and drug development professionals to work with and further investigate this compound. Future experimental studies are necessary to fully characterize its physical and chemical properties and to explore any potential biological activities.

References

- 1. Re-evaluation of the mechanism of cytotoxicity of dialkylated lariat ether compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08494H [pubs.rsc.org]

- 2. 1-BROMO-2,2-DIMETHYLPROPANE CAS#: 630-17-1 [m.chemicalbook.com]

- 3. 1-Bromo-2,2-dimethylpropane | C5H11Br | CID 12415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BROMO-2,2-DIMETHYLPROPANE | 630-17-1 [chemicalbook.com]

- 5. Neopentyl bromide, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Page loading... [guidechem.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Ether lipids in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 1-Bromo-4-ethoxy-2,2-dimethylbutane (CAS 1484426-56-3)

Notice: Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, publicly available information on 1-Bromo-4-ethoxy-2,2-dimethylbutane is exceedingly scarce. This document summarizes the limited available data and provides a theoretical framework for its synthesis and potential areas of investigation. The experimental protocols and pathways described herein are hypothetical and based on general chemical principles, as no specific experimental data for this compound has been found.

Chemical Identity and Properties

This compound is a halogenated ether. Its basic chemical information, derived from chemical supplier databases, is presented below.

| Property | Value |

| CAS Number | 1484426-56-3 |

| Molecular Formula | C₈H₁₇BrO |

| Molecular Weight | 209.12 g/mol |

| SMILES | CCOC(C)(C)CCBr |

No experimental data on physical properties such as boiling point, melting point, or density is publicly available.

Hypothetical Synthesis Protocol

While no specific synthesis for this compound has been documented in the searched literature, a plausible route could be the etherification of a suitable alcohol followed by bromination, or vice-versa. A potential synthetic workflow is proposed below based on well-established organic chemistry reactions.

Proposed Synthesis Workflow

Caption: Hypothetical two-step synthesis of this compound.

Detailed Hypothetical Methodology

Step 1: Synthesis of 4-ethoxy-2,2-dimethylbutan-1-ol

-

To a solution of 2,2-dimethylbutane-1,4-diol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), slowly add one equivalent of a strong base like sodium hydride (NaH) at 0 °C.

-

Allow the reaction to stir for 30 minutes to facilitate the formation of the alkoxide.

-

Slowly add one equivalent of ethyl iodide (EtI) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield 4-ethoxy-2,2-dimethylbutan-1-ol.

Step 2: Synthesis of this compound

-

Dissolve the purified 4-ethoxy-2,2-dimethylbutan-1-ol in an anhydrous solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (approximately 0.33 equivalents) to the solution.

-

Allow the reaction to stir at 0 °C for one hour and then at room temperature for an additional two hours.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the target compound, this compound.

Potential Applications and Research Directions

The applications of this compound are not documented. However, based on its structure as a functionalized halo-ether, it could potentially be investigated in the following areas:

-

Building Block in Organic Synthesis: The presence of a bromine atom, a good leaving group, and an ether linkage makes this molecule a potential intermediate for the synthesis of more complex molecules in drug discovery and materials science.

-

Probing Biological Systems: Halogenated compounds are sometimes used as probes in biochemical assays. The specific substitution pattern might offer unique properties for such applications.

Biological Activity and Signaling Pathways

There is no available information regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound can be described. General studies on halo-ethers suggest that some compounds in this class can exhibit properties ranging from anesthetic to potentially carcinogenic, but this is highly structure-dependent and cannot be extrapolated to the target compound without experimental evidence.

Conclusion

This compound (CAS 1484426-56-3) is a chemical entity for which there is a significant lack of publicly available scientific and technical data. This guide has presented the very limited known information and proposed a hypothetical synthetic route. Further experimental investigation is required to elucidate its physical and chemical properties, develop verified synthetic protocols, and explore its potential applications and biological activity. Researchers and drug development professionals interested in this compound will need to perform foundational research to establish its characteristics.

Synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane from 2,2-dimethylbutane-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-Bromo-4-ethoxy-2,2-dimethylbutane, commencing from the starting material 2,2-dimethylbutane-1,4-diol. This document outlines the reaction pathway, detailed experimental protocols, and relevant quantitative data to facilitate its application in research and development, particularly in the context of medicinal chemistry and drug design where such bifunctional molecules can serve as valuable building blocks.

Synthetic Strategy

The synthesis of this compound from 2,2-dimethylbutane-1,4-diol is conceptualized as a two-step process. The initial step involves the selective monobromination of one of the primary hydroxyl groups of the starting diol to yield the intermediate, 4-bromo-3,3-dimethylbutan-1-ol. The subsequent step is the etherification of the remaining hydroxyl group to afford the final product.

Spectroscopic Profile of 1-Bromo-4-ethoxy-2,2-dimethylbutane: A Technical Guide

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-Bromo-4-ethoxy-2,2-dimethylbutane (CAS No. 1484426-56-3). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format for easy reference and comparison. Furthermore, it outlines comprehensive, generalized experimental protocols for the acquisition of such data. A key feature of this document is the visualization of the molecular structure and its spectroscopic correlations using a Graphviz diagram.

Introduction

This compound is a bromoether compound featuring a sterically hindered neopentyl-like structure. Its unique molecular architecture makes it an interesting subject for spectroscopic analysis, which is crucial for its identification and characterization in various chemical applications. Spectroscopic data provides invaluable insights into the molecular structure, functional groups, and connectivity of atoms within the molecule. This guide will focus on the predicted spectroscopic signature of this compound across three key analytical techniques: NMR, IR, and MS.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4-3.6 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.3-3.5 | Singlet | 2H | Br-CH₂ -C(CH₃)₂- |

| ~1.5-1.7 | Singlet | 2H | -C(CH₃)₂-CH₂ -CH₂-O- |

| ~1.1-1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~0.9-1.1 | Singlet | 6H | -C(CH₃ )₂- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~68-70 | -C H₂-O- |

| ~66-68 | -O-C H₂-CH₃ |

| ~40-43 | -C(CH₃)₂-C H₂-CH₂-O- |

| ~34-36 | Br-C H₂- |

| ~30-42 | C (CH₃)₂ |

| ~24-26 | -C(C H₃)₂ |

| ~15-16 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1385-1365 | Medium | C-H bend (gem-dimethyl) |

| 1050-1150 | Strong | C-O-C stretch (ether)[1] |

| 500-600 | Medium-Strong | C-Br stretch[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion | Comments |

| 209/211 | [M]⁺ | Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).[1] |

| 130 | [M-Br]⁺ | Loss of a bromine radical.[1] |

| 164/166 | [M-C₂H₅]⁺ | Loss of an ethyl radical. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation, a common and stable fragment from the neopentyl group. |

| 45 | [C₂H₅O]⁺ | Ethoxy fragment. |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer would be tuned to the ¹H frequency.

-

A standard pulse sequence (e.g., zg30) would be used.

-

Key parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 8 to 16 scans would be acquired for a good signal-to-noise ratio.

-

Data would be Fourier transformed, phase corrected, and baseline corrected.

-

-

¹³C NMR Acquisition:

-

The spectrometer would be tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) would be used to obtain singlets for all carbon signals.

-

Key parameters would include a spectral width of approximately 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (e.g., 1024 or more) would be required due to the low natural abundance of ¹³C.

-

Data processing would be similar to that for ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, a small drop of this compound would be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates would be recorded.

-

The sample would then be placed in the spectrometer's sample compartment.

-

The spectrum would be recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Multiple scans (e.g., 16 or 32) would be co-added to improve the signal-to-noise ratio.

-

The final spectrum would be presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: The liquid sample would be introduced into the mass spectrometer via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) for separation from any potential impurities.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source would be used.

-

Data Acquisition:

-

In the EI source, the sample molecules would be bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector would record the abundance of each ion.

-

The mass spectrum would be plotted as relative intensity versus m/z.

-

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagram illustrates the molecular structure of this compound and highlights the different proton and carbon environments relevant to the NMR data.

Caption: Molecular structure of this compound.

References

The Enigmatic Reactivity of 1-Bromo-4-ethoxy-2,2-dimethylbutane: A Sterically Hindered Primary Alkyl Halide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-ethoxy-2,2-dimethylbutane represents a fascinating case study in the field of organic chemistry, embodying the profound impact of steric hindrance on the reactivity of primary alkyl halides. As a neopentyl-type bromide, its chemical behavior deviates significantly from that of simple primary halides, presenting both challenges and opportunities in synthetic chemistry. This technical guide provides a comprehensive overview of the synthesis, physical properties, spectroscopic characterization, and unique reactivity of this compound, with a particular focus on the underlying principles that govern its sterically congested nature. Through a detailed examination of its nucleophilic substitution pathways, this document aims to equip researchers and drug development professionals with the foundational knowledge to effectively utilize or circumvent the challenges posed by this and similar sterically encumbered molecules in complex synthetic endeavors.

Introduction

Primary alkyl halides are fundamental building blocks in organic synthesis, readily undergoing nucleophilic substitution reactions, primarily through the S(_N)2 mechanism. However, when significant steric bulk is introduced in proximity to the reaction center, as is the case with this compound, the conventional reactivity patterns are dramatically altered. The presence of a quaternary carbon atom at the β-position to the bromine-bearing carbon atom effectively shields the electrophilic center from backside attack by a nucleophile, rendering S(_N)2 reactions exceedingly slow.[1][2][3][4][5]

This steric impediment forces the molecule to explore alternative reaction pathways, namely the S(N)1 mechanism, which is typically disfavored for primary halides due to the instability of the corresponding primary carbocation. The solvolysis of such compounds often proceeds with a characteristic 1,2-alkyl shift, leading to rearranged products.[3][5][6][7][8][9] Understanding the delicate balance between these competing pathways is crucial for predicting and controlling the outcomes of reactions involving this and analogous sterically hindered primary alkyl halides.

Synthesis of this compound

A plausible synthetic route to this compound commences with the commercially available 2,2-dimethylbutane-1,4-diol. This diol can be selectively mono-etherified and subsequently brominated to yield the target compound.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Mono-etherification of 2,2-dimethylbutane-1,4-diol: Selective protection of one of the primary alcohol functionalities is necessary before etherification. However, a more direct approach involves the Williamson ether synthesis under carefully controlled conditions to favor the mono-etherified product, 4-ethoxy-2,2-dimethylbutanol.

-

Bromination of 4-ethoxy-2,2-dimethylbutanol: The resulting primary alcohol can then be converted to the corresponding bromide. Reagents such as phosphorus tribromide (PBr(_3)) or thionyl bromide (SOBr(_2)) are suitable for this transformation, as they are known to convert primary alcohols to alkyl bromides, typically via an S(_N)2 mechanism at the activated alcohol.[10][11][12]

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 4-ethoxy-2,2-dimethylbutanol

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added 2,2-dimethylbutane-1,4-diol (1.0 eq.) portionwise. The mixture is allowed to warm to room temperature and stirred for 1 hour. Ethyl bromide (1.0 eq.) is then added dropwise at 0 °C, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-ethoxy-2,2-dimethylbutanol.

Step 2: Synthesis of this compound

To a solution of 4-ethoxy-2,2-dimethylbutanol (1.0 eq.) in anhydrous diethyl ether at 0 °C is added phosphorus tribromide (0.33 eq.) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched by pouring it onto ice, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.

Physical and Spectroscopic Properties

Due to the scarcity of experimental data for this compound, the properties of its close analog, neopentyl bromide (1-bromo-2,2-dimethylpropane), are presented for comparison.

Physical Properties

| Property | Neopentyl Bromide (1-Bromo-2,2-dimethylpropane) | This compound (Predicted) |

| Molecular Formula | C(5)H({11})Br | C(8)H({17})BrO |

| Molecular Weight | 151.04 g/mol [13] | 209.12 g/mol |

| Boiling Point | 105-106 °C[14] | Higher than neopentyl bromide due to increased molecular weight and polar ether group. |

| Density | 1.199 g/mL at 25 °C[14] | Expected to be slightly lower than neopentyl bromide. |

| Solubility | Soluble in ethanol, ether, acetone, and benzene; insoluble in water.[4][14] | Similar solubility profile to neopentyl bromide. |

Spectroscopic Data (Predicted)

The spectroscopic data for this compound is predicted based on the analysis of its structure and comparison with analogous compounds.

| Spectroscopy | Predicted Data for this compound |

| ¹H NMR | δ 3.4 (q, 2H, -OCH(_2)CH(_3)), 3.3 (s, 2H, -CH(_2)Br), 3.2 (t, 2H, -OCH(_2)CH(_2)-), 1.6 (t, 2H, -OCH(_2)CH(_2)-), 1.2 (t, 3H, -OCH(_2)CH(_3)), 1.0 (s, 6H, -C(CH(_3))(_2)-) |

| ¹³C NMR | δ 70 (-OCH(_2)CH(_2)-), 66 (-OCH(_2)CH(_3)), 48 (-CH(_2)Br), 38 (-C(CH(_3))(_2)-), 35 (-OCH(_2)CH(_2)-), 25 (-C(CH(_3))(_2)-), 15 (-OCH(_2)CH(_3)) |

| IR | Strong C-O stretch around 1100 cm |

| Mass Spec (EI) | Molecular ion peak (M(\cdot)+) at m/z 208 and 210 in a ~1:1 ratio. Fragmentation would likely involve loss of Br, ethoxy group, and cleavage of the butane chain. |

Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the steric hindrance imposed by the gem-dimethyl group on the β-carbon.

S(_N)2 Reactions: A Severely Hindered Pathway

The backside attack required for an S(_N)2 reaction is sterically blocked. The bimolecular solvolysis of neopentyl bromide is reported to be approximately 3 million times slower than that of methyl bromide, highlighting the extreme steric hindrance.[15]

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Neopentyl bromide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Neopentyl bromide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Solved 3. Neopentyl bromide undergoes solvolysis in water | Chegg.com [chegg.com]

- 7. quora.com [quora.com]

- 8. rsc.org [rsc.org]

- 9. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 10. organic chemistry - Does neopentyl halide undergo SN1? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 2,2-Dimethylbutane-1,4-diol | C6H14O2 | CID 10887879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Bromo-2,2-dimethylpropane | C5H11Br | CID 12415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

- 15. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

An In-Depth Technical Guide to the Formation of (4-ethoxy-2,2-dimethylbutyl)magnesium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the Grignard reagent, (4-ethoxy-2,2-dimethylbutyl)magnesium bromide, from its corresponding alkyl halide, 1-Bromo-4-ethoxy-2,2-dimethylbutane. Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds, a cornerstone of organic synthesis in the pharmaceutical and chemical industries.[1][2] This document details the underlying reaction mechanism, a representative experimental protocol, potential side reactions, and key reaction parameters.

Core Principles of Grignard Reagent Formation

The synthesis of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] This process, known as an oxidative insertion, transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic carbon in the organomagnesium compound.[2]

The general reaction is as follows:

R-X + Mg → R-Mg-X (where R is an alkyl or aryl group and X is a halogen)

For the specific case of this compound, the reaction is:

CH₃CH₂OCH₂CH₂C(CH₃)₂CH₂Br + Mg → CH₃CH₂OCH₂CH₂C(CH₃)₂CH₂MgBr

A critical aspect of this synthesis is the use of an anhydrous ethereal solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF). These solvents are crucial for two primary reasons: they are aprotic and thus do not react with the highly basic Grignard reagent, and they solvate and stabilize the organomagnesium species through coordination with the magnesium atom.[2] The presence of water or other protic solvents will quench the Grignard reagent, leading to the formation of the corresponding alkane.

Due to the presence of a sterically hindered neopentyl-like structure in this compound, the reaction kinetics and potential for side reactions are important considerations. While the significant steric hindrance is expected to disfavor an S(_N)2-type reaction pathway, it can also influence the rate of the desired Grignard formation.

Experimental Protocol: A Representative Synthesis

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | C₉H₁₉BrO | 223.15 | 22.32 g | 0.10 |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Iodine (activator) | I₂ | 253.81 | 1-2 small crystals | - |

| 1,2-Dibromoethane (optional activator) | C₂H₄Br₂ | 187.86 | A few drops | - |

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place the magnesium turnings.

-

Activation: Add a crystal of iodine to the flask. Gently warm the flask with a heat gun until the purple iodine vapor is observed, which helps to activate the magnesium surface by disrupting the passivating oxide layer. Allow the flask to cool to room temperature.

-

Initiation: Add approximately 10 mL of the anhydrous THF to the flask. Prepare a solution of this compound in the remaining 90 mL of anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10 mL) of the bromide solution to the magnesium suspension. The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane. A successful initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy or turbid solution, and a gentle reflux of the solvent.

-

Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and an ice bath can be used for cooling.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to ensure all the magnesium has reacted. The completion of the reaction is typically indicated by the cessation of reflux and the disappearance of most of the magnesium metal. The resulting grey-to-brown solution is the Grignard reagent, (4-ethoxy-2,2-dimethylbutyl)magnesium bromide, which should be used immediately in subsequent reactions.

Quantitative Data and Characterization

The yield of Grignard reagent formation can be determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of a standard acid and then back-titrating the unreacted acid with a standard base. For sterically hindered halides, yields can vary, but well-executed syntheses can often achieve high conversions.

Table 2: Expected Reaction Parameters and Outcomes

| Parameter | Value/Observation |

| Reaction Time | 1-3 hours |

| Reaction Temperature | Ambient to reflux of THF (~66 °C) |

| Appearance of Reagent | Grey to brown, turbid solution |

| Typical Yields | 80-95% (based on similar systems) |

Spectroscopic characterization of the Grignard reagent itself is not routinely performed in a synthetic laboratory setting due to its reactivity. Instead, the successful formation is typically confirmed by the isolation and characterization of the product from a subsequent reaction with a known electrophile (e.g., an aldehyde, ketone, or CO₂).

Reaction Pathways and Potential Side Reactions

The formation of a Grignard reagent is generally understood to proceed through a radical mechanism at the surface of the magnesium metal. The internal ether functionality in this compound is generally stable under the reaction conditions. However, the sterically hindered nature of the substrate can influence the reaction outcome.

Diagram 1: Grignard Reagent Formation Pathway

Caption: Reaction pathway for the formation of the Grignard reagent.

Potential Side Reactions:

-

Wurtz Coupling: A significant side reaction can be the coupling of the alkyl halide with the newly formed Grignard reagent or the coupling of two alkyl radicals on the magnesium surface to form a dimer.

R-MgBr + R-Br → R-R + MgBr₂

-

Elimination: Although less common for primary halides, beta-hydride elimination to form an alkene is a possibility, especially with increased temperatures and highly hindered substrates.

Diagram 2: Key Experimental Workflow

Caption: A typical workflow for the laboratory synthesis of a Grignard reagent.

Conclusion

The formation of (4-ethoxy-2,2-dimethylbutyl)magnesium bromide is a feasible and valuable synthetic transformation. Success hinges on meticulous experimental technique, particularly the maintenance of anhydrous conditions and proper activation of the magnesium. While steric hindrance presents a potential challenge, a well-controlled reaction following the principles and representative protocol outlined in this guide should lead to a high yield of this versatile organometallic reagent, ready for application in the synthesis of more complex molecules. For any application in drug development, confirmation of the Grignard reagent's concentration via titration is strongly recommended before use in subsequent, larger-scale reactions.

References

Nucleophilic Substitution Potential of 1-Bromo-4-ethoxy-2,2-dimethylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the nucleophilic substitution potential of 1-Bromo-4-ethoxy-2,2-dimethylbutane. As a primary alkyl halide with significant steric hindrance at the β-carbon, its reactivity is expected to deviate significantly from simple primary alkyl halides. This document explores the mechanistic pathways, including S(_N)1 and S(_N)2 reactions, and discusses the critical role of steric effects and the potential for carbocation rearrangements. Predictive data on reaction outcomes under various conditions are presented, alongside hypothetical experimental protocols for empirical validation.

Introduction

This compound is a primary alkyl halide. The carbon atom bonded to the bromine is attached to only one other carbon atom. However, its reactivity is not typical of primary alkyl halides due to the presence of two methyl groups on the adjacent C2 carbon. This substitution pattern creates a neopentyl-like structure, which introduces significant steric bulk around the reaction center. Such steric hindrance is a critical factor in determining the favored mechanistic pathway for nucleophilic substitution.[1] This guide will dissect the probable behavior of this molecule in the context of S(_N)2 and S(_N)1 reactions.

Analysis of Nucleophilic Substitution Pathways

The nucleophilic substitution reactions of this compound are principally governed by the steric environment of the electrophilic carbon.

S(_N)2 Reaction Potential

The S(_N)2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[1] For this compound, the bulky tert-butyl-like group at the β-position severely obstructs this approach. This steric hindrance significantly raises the energy of the trigonal bipyramidal transition state, making the S(_N)2 pathway extremely slow and, for practical purposes, often considered non-reactive under standard S(_N)2 conditions.[2] Simple primary alkyl halides are excellent substrates for S(_N)2 reactions, but the neopentyl-like structure of this molecule presents a major exception.[2][3]

S(_N)1 Reaction Potential and Carbocation Rearrangement

The S(_N)1 (unimolecular nucleophilic substitution) mechanism proceeds through a carbocation intermediate.[4] The initial step would involve the departure of the bromide ion to form a primary carbocation. Primary carbocations are highly unstable and generally do not form readily.[5] However, in the case of neopentyl-like substrates, an S(_N)1-type mechanism can occur, accompanied by a rapid rearrangement of the intermediate carbocation to a more stable form.[6]

For this compound, the initially formed primary carbocation would likely undergo a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. Given the structure, a 1,2-methyl shift is the most probable rearrangement. This rearrangement is a key feature of the solvolysis of sterically hindered primary alkyl halides.[6] The subsequent attack of a nucleophile on the rearranged tertiary carbocation would lead to the final substitution product.

Competing Elimination Reactions

In any nucleophilic substitution reaction, elimination reactions (E1 and E2) are potential competitors.

-

E2 Reactions: Strong, bulky bases that are poor nucleophiles will favor E2 elimination. However, the steric hindrance that disfavors S(_N)2 also hinders the approach of a base to abstract a β-hydrogen.

-

E1 Reactions: The E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. Therefore, under conditions that favor S(_N)1 (polar protic solvents, weak nucleophiles), E1 elimination will also be a competing pathway, leading to the formation of alkenes.

Factors Influencing Reactivity

The outcome of a reaction involving this compound will be highly dependent on the reaction conditions.

-

Nucleophile:

-

Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) in polar aprotic solvents might lead to very slow S(_N)2 substitution, though this is expected to be a minor pathway.[7]

-

Weak nucleophiles (e.g., H₂O, ROH) that are also the solvent (solvolysis) will favor an S(_N)1-type mechanism with rearrangement.[4]

-

Strong, bulky bases (e.g., t-BuOK) will favor elimination reactions.[2]

-

-

Solvent:

-

Polar aprotic solvents (e.g., DMSO, DMF, acetone) enhance the nucleophilicity of anionic nucleophiles and are the preferred choice for S(_N)2 reactions.[7] However, due to the steric hindrance of the substrate, the reaction rate is still expected to be very low.

-

Polar protic solvents (e.g., water, ethanol, formic acid) are capable of stabilizing both the departing leaving group and the carbocation intermediate, thus favoring the S(_N)1/E1 pathways.[4]

-

-

Leaving Group: Bromine is a good leaving group, making both substitution and elimination reactions feasible from this standpoint.[7]

Predicted Reaction Outcomes

The following table summarizes the expected major products for the reaction of this compound under different conditions. This data is predictive and based on the established principles of reactivity for sterically hindered primary alkyl halides.

| Nucleophile | Solvent | Predominant Mechanism | Expected Major Product(s) |

| Sodium Iodide (NaI) | Acetone | S(_N)2 (very slow) | 1-Iodo-4-ethoxy-2,2-dimethylbutane |

| Sodium Cyanide (NaCN) | DMSO | S(_N)2 (very slow) | 5-Ethoxy-3,3-dimethylpentanenitrile |

| Ethanol (EtOH) | Ethanol (solvolysis) | S(_N)1 with rearrangement | 2-Ethoxy-4-ethoxy-2-methylbutane, Alkenes |

| Water (H₂O) | Water (solvolysis) | S(_N)1 with rearrangement | 4-Ethoxy-2-methyl-2-butanol, Alkenes |

| Potassium t-butoxide | t-butanol | E2 | 4-Ethoxy-2,2-dimethyl-1-butene |

Visualized Mechanistic Pathways

Hindered S(_N)2 Pathway

Caption: S(_N)2 Pathway Visualization

S(_N)1 Pathway with 1,2-Methyl Shift

Caption: S(_N)1 Pathway with Rearrangement

Hypothetical Experimental Protocols

To empirically determine the reactivity of this compound, the following experimental setups are proposed.

Protocol for S(_N)2 Reactivity Assessment

Objective: To assess the rate of substitution with a strong nucleophile in a polar aprotic solvent.

Materials:

-

This compound

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a 0.1 M solution of this compound in anhydrous acetone.

-

Prepare a 0.2 M solution of NaI in anhydrous acetone.

-

In a sealed reaction vessel maintained at 50 °C, mix equal volumes of the two solutions.

-

Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quench the reaction in each aliquot by adding an excess of cold water and extracting with diethyl ether.

-

Analyze the organic extracts by GC-MS to quantify the disappearance of the starting material and the appearance of 1-Iodo-4-ethoxy-2,2-dimethylbutane.

-

A very slow rate of product formation would confirm the high steric hindrance to the S(_N)2 pathway.

Protocol for S(_N)1 Reactivity and Rearrangement Assessment

Objective: To investigate the products of solvolysis in a polar protic solvent.

Materials:

-

This compound

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

GC-MS

Procedure:

-

Dissolve this compound in absolute ethanol to a concentration of 0.1 M.

-

Reflux the solution for 24 hours.

-

Cool the reaction mixture to room temperature and neutralize any HBr formed by adding solid sodium bicarbonate until effervescence ceases.

-

Filter the mixture and remove the ethanol under reduced pressure.

-

Analyze the resulting product mixture using GC-MS to identify the components and their relative abundance.

-

Isolate the major products via column chromatography and characterize their structures using ¹H and ¹³C NMR spectroscopy.

-

The identification of rearranged products, such as 2-Ethoxy-4-ethoxy-2-methylbutane, would provide strong evidence for an S(_N)1 mechanism involving a carbocation rearrangement.

Conclusion

The nucleophilic substitution potential of this compound is severely limited by its neopentyl-like structure. The significant steric hindrance at the β-carbon makes the S(_N)2 pathway highly unfavorable. The S(_N)1 pathway, while proceeding through an initially unstable primary carbocation, is made possible by a rapid 1,2-methyl shift to a more stable tertiary carbocation. Consequently, reactions under S(_N)1-favoring conditions (polar protic solvents, weak nucleophiles) are expected to yield rearranged substitution and elimination products. The choice of reaction conditions, particularly the nucleophile and solvent, will be critical in directing the outcome of any synthetic application of this substrate. The proposed experimental protocols provide a framework for the empirical validation of these theoretical predictions.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]

- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 5. quora.com [quora.com]

- 6. Solved The solvolysis product of 1-bromo-2,2-dimethylbutane | Chegg.com [chegg.com]

- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

An In-depth Technical Guide to the Elimination Reactions of 1-Bromo-4-ethoxy-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Bromo-4-ethoxy-2,2-dimethylbutane is a primary alkyl halide with a neopentyl-like structure. The presence of two methyl groups on the β-carbon creates substantial steric hindrance around the carbon atom bonded to the bromine. This structural feature is a critical determinant of its chemical reactivity, significantly impeding backside nucleophilic attack required for S(_N)2 reactions.[1] Consequently, when treated with a base, elimination reactions are the predominant pathways.[2]

This guide explores the two primary elimination pathways for this compound:

-

Zaitsev Elimination: This pathway leads to the formation of the more substituted, and typically more thermodynamically stable, alkene. It is generally favored when using small, strong bases.[3][4]

-

Hofmann Elimination: This pathway results in the formation of the less substituted, and typically less thermodynamically stable, alkene. It is favored when using bulky, sterically hindered bases.[5][6]

The regioselectivity of the elimination reaction is therefore highly dependent on the choice of base employed.

Predicted Reaction Pathways

The elimination reactions of this compound are predicted to proceed via the E2 (bimolecular elimination) mechanism in the presence of strong bases. The E1 (unimolecular elimination) pathway is considered less likely due to the instability of the primary carbocation that would need to form, although rearrangement to a more stable carbocation could be a possibility under solvolytic conditions.[1]

E2 Elimination Mechanism

The E2 reaction is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, simultaneously with the departure of the leaving group and the formation of a π-bond.[7] For this compound, there are two distinct types of β-protons, leading to two possible alkene products.

Caption: Generalized workflow for the E2 elimination of this compound.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The choice of base dictates the regiochemical outcome of the E2 reaction.

-

With a small, strong base (e.g., Sodium Ethoxide, NaOEt): The less sterically hindered β-protons on the methylene group (C3) are accessible, but the reaction will favor the formation of the more thermodynamically stable, more substituted alkene (Zaitsev product). However, due to the steric hindrance of the substrate, a significant amount of the Hofmann product may still be formed.

-

With a bulky, strong base (e.g., Potassium tert-Butoxide, KOtBu): The steric bulk of the base makes it difficult to access the more hindered β-protons.[8] Therefore, the base will preferentially abstract a proton from the less hindered methyl groups (C1'), leading to the formation of the less substituted alkene (Hofmann product) as the major product.[9]

References

- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 3. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Illustrated Glossary of Organic Chemistry - Hofmann's rule [chem.ucla.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Pivotal Role of 1-Bromo-4-ethoxy-2,2-dimethylbutane in Modern Organic Synthesis: A Technical Guide

For Immediate Release

In the landscape of organic synthesis, the demand for novel building blocks with specific functionalities and stereochemical control is ever-present. This technical guide delves into the synthesis, properties, and versatile applications of 1-Bromo-4-ethoxy-2,2-dimethylbutane, a sterically hindered haloether poised to be a valuable tool for researchers, scientists, and professionals in drug development. Its unique structural features, combining a neopentyl core with a flexible ethoxy tail, offer intriguing possibilities for the construction of complex molecular architectures.

Introduction

This compound is a bifunctional organic molecule that incorporates a primary bromide and an ether linkage within a sterically demanding neopentyl framework. This combination of features makes it a promising reagent for introducing a protected hydroxymethyl group with a quaternary carbon center, a common motif in many biologically active compounds and natural products. The presence of the ethoxy group can also influence the molecule's solubility and reactivity, offering advantages in various synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and executing reactions involving this compound.

| Property | Value |

| Molecular Formula | C₈H₁₇BrO |

| Molecular Weight | 209.12 g/mol |

| CAS Number | 1484426-56-3 |

| Appearance | Predicted to be a colorless liquid. |

| Boiling Point | Not experimentally determined. |

| Density | Not experimentally determined. |

| Solubility | Expected to be soluble in common organic solvents. |

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the commercially available 2,2-dimethylbutane-1,4-diol. The synthesis involves a two-step sequence: selective mono-etherification followed by bromination of the remaining primary alcohol.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Ethoxy-2,2-dimethylbutan-1-ol

This step involves the selective mono-etherification of 2,2-dimethylbutane-1,4-diol using the Williamson ether synthesis. The use of a strong base and a suitable solvent is critical for achieving high selectivity for the mono-etherified product.

-

Reagents and Materials:

-

2,2-dimethylbutane-1,4-diol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide (EtI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 2,2-dimethylbutane-1,4-diol (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

-

Ethyl iodide (1.2 equivalents) is added dropwise, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-ethoxy-2,2-dimethylbutan-1-ol.

-

-

Expected Yield: Based on analogous reactions for selective mono-protection of diols, a yield of 60-75% can be anticipated.[1][2][3]

Step 2: Synthesis of this compound

The final step is the conversion of the primary alcohol in 4-ethoxy-2,2-dimethylbutan-1-ol to a bromide using phosphorus tribromide. This reaction typically proceeds with high efficiency and minimal side products for primary alcohols.[4][5][6]

-

Reagents and Materials:

-

4-ethoxy-2,2-dimethylbutan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A solution of 4-ethoxy-2,2-dimethylbutan-1-ol (1.0 equivalent) and anhydrous pyridine (0.1 equivalents) in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere.

-

Phosphorus tribromide (0.4 equivalents) is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound. Further purification by distillation under reduced pressure may be performed if necessary.

-

-

Expected Yield: The bromination of primary alcohols with PBr₃ is generally a high-yielding reaction, and a yield of over 80% can be expected.[7][8]

Role in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, primarily as a source of a sterically encumbered, functionalized alkyl group.

Grignard Reagent Formation and Subsequent Reactions

The primary bromide can be readily converted to the corresponding Grignard reagent, (4-ethoxy-2,2-dimethylbutyl)magnesium bromide. This organometallic intermediate can then participate in a wide array of carbon-carbon bond-forming reactions.

Caption: Formation and reactions of the Grignard reagent.

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound can act as an electrophile in Sₙ2 reactions, although the steric hindrance from the adjacent quaternary center will significantly influence the reaction rate. It can be used to introduce the 4-ethoxy-2,2-dimethylbutyl group onto various nucleophiles.

| Nucleophile | Product Type |

| Cyanide (CN⁻) | Nitrile |

| Azide (N₃⁻) | Alkyl Azide |

| Thiolate (RS⁻) | Thioether |

| Carboxylate (RCOO⁻) | Ester |

Precursor to Other Functional Groups

The bromide can be displaced by other functional groups to generate a range of derivatives, further expanding its synthetic utility. For instance, reaction with sodium azide followed by reduction would yield the corresponding primary amine.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its preparation from a readily available diol via a straightforward two-step sequence makes it an accessible tool for synthetic chemists. The ability to form a Grignard reagent and participate in nucleophilic substitution reactions allows for the introduction of a unique, sterically hindered, and functionalized carbon chain into a variety of molecular scaffolds. This technical guide provides a foundational understanding of its synthesis and potential applications, encouraging its exploration in the development of new synthetic methodologies and the construction of complex target molecules in the pharmaceutical and materials science fields.

References

- 1. Selective Monoprotection of Symmetrical Diols in a Flow Reactor [file.scirp.org]

- 2. scirp.org [scirp.org]

- 3. Selective Monoprotection of Symmetrical Diols in a Flow Reactor [scirp.org]

- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. orgosolver.com [orgosolver.com]

- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature of 1-Bromo-4-ethoxy-2,2-dimethylbutane, a substituted alkane containing bromo, ethoxy, and dimethyl functionalities. This document will detail the systematic approach to naming this compound and related structures, present available physicochemical data for analogous compounds, and provide a representative experimental protocol for its synthesis.

IUPAC Nomenclature of this compound

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring clarity and consistency in scientific communication. The nomenclature of this compound is determined by identifying the parent hydrocarbon chain and the attached substituents, which are then numbered to provide the lowest possible locants.

The logical steps for determining the IUPAC name are as follows:

-

Identify the Parent Chain: The longest continuous carbon chain in the molecule is a butane chain, consisting of four carbon atoms.

-

Identify the Substituents: The butane chain is substituted with a bromine atom (Bromo), an ethoxy group (-OCH2CH3), and two methyl groups (-CH3).

-

Numbering the Parent Chain: The chain is numbered from the end that gives the substituents the lowest possible locants. In this case, numbering from the end closest to the bromo group results in the following locants:

-

Bromo at position 1.

-

Two methyl groups at position 2.

-

An ethoxy group at position 4.

-

-

Alphabetize the Substituents: The substituents are listed in alphabetical order (bromo, ethoxy, dimethyl).

-

Assemble the Name: The final IUPAC name is constructed by combining the locants, substituent names, and the parent chain name.

Therefore, the systematic IUPAC name is This compound .

Data Presentation: Physicochemical Properties of Related Structures

| Property | 1-Bromo-2,2-dimethylbutane[1][2][3] | 1-Bromo-4-ethoxybutane[4][5] |

| Molecular Formula | C6H13Br | C6H13BrO |

| Molecular Weight | 165.07 g/mol | 181.07 g/mol |

| Boiling Point | ~147.26 °C (estimate)[2] | Not available |

| Density | ~1.167 g/mL (estimate)[2] | Not available |

| Melting Point | ~ -44.22 °C (estimate)[2] | Not available |

| Refractive Index | ~1.4447[2] | Not available |

| LogP | ~2.82 (estimate)[2] | ~2.3 (predicted)[5] |

Experimental Protocols: Synthesis via Williamson Ether Synthesis

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis.[6][7][8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting an alkoxide of 4-bromo-3,3-dimethylbutan-1-ol with an ethyl halide, or by reacting the sodium salt of ethanol (sodium ethoxide) with 1,4-dibromo-2,2-dimethylbutane. A general experimental protocol for a Williamson ether synthesis is provided below.

Representative Protocol: Synthesis of an Alkyl Ether from an Alcohol and an Alkyl Halide

-

Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (e.g., 4-bromo-3,3-dimethylbutan-1-ol) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the alcohol and form the corresponding alkoxide. The reaction is typically stirred for 30-60 minutes at room temperature to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: To the solution of the alkoxide, add the alkyl halide (e.g., ethyl bromide) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure ether.

Mandatory Visualization: IUPAC Nomenclature Logic

The following diagram, generated using Graphviz (DOT language), illustrates the logical workflow for determining the IUPAC name of this compound.

References

- 1. 1-Bromo-2,2-dimethylbutane (62168-42-7) for sale [vulcanchem.com]

- 2. 1-Bromo-2,2-dimethylbutane|lookchem [lookchem.com]

- 3. 1-Bromo-2,2-dimethylbutane | C6H13Br | CID 10855838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-ethoxybutane | C6H13BrO | CID 6427573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-bromo-4-ethoxybutane (C6H13BrO) [pubchemlite.lcsb.uni.lu]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. francis-press.com [francis-press.com]

Synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible synthetic pathways for the preparation of 1-Bromo-4-ethoxy-2,2-dimethylbutane, a potentially valuable building block in medicinal chemistry and drug development. Due to the absence of a directly published synthesis, this document outlines a rational, multi-step approach based on well-established organic transformations. The guide includes detailed, theoretical experimental protocols, a summary of key precursors and reagents, and visualizations of the synthetic workflow.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule, this compound, suggests that the primary alkyl bromide can be readily synthesized from the corresponding primary alcohol, 4-ethoxy-2,2-dimethylbutan-1-ol. This precursor alcohol can, in turn, be prepared from a commercially available starting material, 2,2-dimethyl-1,4-butanediol, through a sequence of protection, etherification, and deprotection steps. An alternative, more direct route to the alcohol precursor would involve the reduction of a corresponding ester, such as ethyl 4-ethoxy-2,2-dimethylbutanoate.

This guide will focus on the first proposed pathway, which offers a practical approach utilizing readily accessible starting materials. The overall synthetic strategy is depicted below.

Caption: Proposed synthetic workflow for this compound.

Precursors and Reagents

The successful synthesis of this compound via the proposed route requires the following key precursors and reagents.

| Step | Precursor/Starting Material | Key Reagents | Solvent |

| 1. Selective Monoprotection | 2,2-dimethyl-1,4-butanediol | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| 2. Etherification | Mono-TBDMS-protected 2,2-dimethyl-1,4-butanediol | Sodium hydride (NaH), Ethyl iodide (EtI) | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| 3. Deprotection | 1-((tert-butyldimethylsilyl)oxy)-4-ethoxy-2,2-dimethylbutane | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) |

| 4. Bromination | 4-ethoxy-2,2-dimethylbutan-1-ol | Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Dichloromethane (DCM) or Diethyl ether |

Detailed Experimental Protocols

The following are detailed, theoretical experimental protocols for each step of the synthesis. These protocols are based on standard laboratory procedures for analogous transformations and should be adapted and optimized for the specific substrates.

Step 1: Selective Monoprotection of 2,2-dimethyl-1,4-butanediol

This procedure aims to selectively protect one of the primary hydroxyl groups of 2,2-dimethyl-1,4-butanediol using a bulky silyl protecting group, tert-butyldimethylsilyl (TBDMS), to favor mono-protection.

Protocol:

-

To a stirred solution of 2,2-dimethyl-1,4-butanediol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.1 eq.).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the mono-TBDMS-protected diol.

Step 2: Etherification via Williamson Ether Synthesis

The free hydroxyl group of the mono-protected diol is converted to an ethyl ether using the Williamson ether synthesis.[1][2][3][4][5]

Protocol:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the mono-TBDMS-protected diol (1.0 eq.) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (EtI, 1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the Silyl Ether

The TBDMS protecting group is removed to yield the desired alcohol precursor, 4-ethoxy-2,2-dimethylbutan-1-ol.

Protocol:

-

To a stirred solution of the TBDMS-protected ether (1.0 eq.) in THF, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-ethoxy-2,2-dimethylbutan-1-ol.

Step 4: Bromination of 4-ethoxy-2,2-dimethylbutan-1-ol

The final step involves the conversion of the primary alcohol to the target alkyl bromide. Two common methods are presented below.

Method A: Using Phosphorus Tribromide (PBr₃) [6][7][8][9][10]

Protocol:

-

To a stirred solution of 4-ethoxy-2,2-dimethylbutan-1-ol (1.0 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and slowly pour it onto crushed ice.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by vacuum distillation.

Method B: Appel Reaction [6][11][12]

Protocol:

-

To a stirred solution of triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of carbon tetrabromide (CBr₄, 1.2 eq.) in anhydrous DCM.

-

Stir the resulting mixture for 10-15 minutes at 0 °C.

-

Add a solution of 4-ethoxy-2,2-dimethylbutan-1-ol (1.0 eq.) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add pentane or hexane to the residue to precipitate triphenylphosphine oxide.

-

Filter the mixture and wash the solid with cold pentane or hexane.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear sequence of chemical transformations. The logical relationship between the steps is that the product of each preceding step serves as the starting material for the subsequent step. This dependency is crucial for the overall success of the synthesis.

Caption: Logical flow of the synthetic sequence.

Conclusion

This technical guide outlines a feasible and detailed synthetic route for this compound, starting from the readily available precursor 2,2-dimethyl-1,4-butanediol. The proposed four-step synthesis involves selective monoprotection, Williamson ether synthesis, deprotection, and bromination. While the provided protocols are based on well-established and analogous chemical transformations, experimental optimization for each step is recommended to achieve the highest possible yields and purity of the final product. This guide serves as a foundational resource for researchers and scientists interested in the synthesis and application of this novel bromo-ethoxy substituted butane derivative.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. Khan Academy [khanacademy.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 10. orgosolver.com [orgosolver.com]

- 11. Appel Reaction [organic-chemistry.org]

- 12. Appel reaction - Wikipedia [en.wikipedia.org]

Physical properties of 1-Bromo-4-ethoxy-2,2-dimethylbutane (boiling point, density)

Summary of Physical Properties

Due to the absence of specific experimental data in publicly accessible databases, the following table indicates that the boiling point and density for 1-Bromo-4-ethoxy-2,2-dimethylbutane are not available from the conducted searches.

| Physical Property | Value | Source |

| Boiling Point | Data not available | Not available |

| Density | Data not available | Not available |

Theoretical Considerations and Estimation

In the absence of experimental data, computational methods serve as a primary tool for estimating the physical properties of organic molecules.[1][2][3][4] Various quantitative structure-property relationship (QSPR) models and advanced computational chemistry methods like Density Functional Theory (DFT) can be employed to predict boiling points and densities with reasonable accuracy.[1]

The boiling point of a haloalkane is influenced by several factors, including molecular weight, the nature of the halogen, and the branching of the alkyl chain.[5][6][7][8][9] For this compound, the presence of a bromine atom and the overall molecular weight would suggest a significantly higher boiling point than its non-halogenated analog. The boiling points of haloalkanes generally increase with the increasing size and mass of the halogen atom (F < Cl < Br < I).[6] Branching, as seen with the 2,2-dimethyl groups in this molecule, tends to lower the boiling point compared to a straight-chain isomer of the same molecular weight due to a decrease in the surface area available for intermolecular van der Waals forces.[5][6]

Similarly, the density of haloalkanes is typically greater than that of alkanes with the same number of carbon atoms. The density increases with the atomic weight of the halogen.[5] Bromoalkanes are generally denser than water.[8]

Experimental Protocols for Determination

While specific protocols for this compound were not found, standard methodologies for determining the boiling point and density of liquid organic compounds are well-established.

Boiling Point Determination: A common laboratory method for determining the boiling point of a small quantity of a liquid is the micro-boiling point or Siwoloboff method. This involves heating a small sample in a capillary tube inverted within a larger, heated sample tube and observing the temperature at which a steady stream of bubbles emerges and then ceases upon slight cooling. For larger quantities, distillation is the standard method, where the temperature of the vapor in equilibrium with the boiling liquid is measured.

Density Determination: The density of a liquid is typically determined using a pycnometer or a digital density meter. A pycnometer is a flask with a precisely known volume. The density is calculated by measuring the mass of the empty pycnometer, the mass of the pycnometer filled with the sample, and the known volume. Digital density meters measure the oscillation frequency of a U-shaped tube filled with the sample, which is directly related to the density of the liquid.

Logical Workflow for Property Estimation

In the absence of experimental data, a logical workflow for estimating the physical properties of this compound would involve computational chemistry tools.

Caption: A generalized workflow for the computational prediction of physical properties.

It is important to note that while predictive models are powerful tools, the resulting data are estimations and should be treated as such until they can be validated by experimental evidence.

References

- 1. fiveable.me [fiveable.me]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [2501.09896] High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. What are the Physical properties of Haloalkanes? [pw.live]

- 7. testbook.com [testbook.com]

- 8. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

In-Depth Technical Guide: Solubility of 1-Bromo-4-ethoxy-2,2-dimethylbutane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-ethoxy-2,2-dimethylbutane is a haloalkane derivative with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Its solubility profile across various organic solvents is a fundamental physicochemical property that influences reaction kinetics, purification strategies, and formulation development. This guide presents a standardized methodology for assessing this solubility.

Predicted Solubility Characteristics

Based on its molecular structure, which features a polar carbon-bromine bond and an ether linkage, as well as a nonpolar hydrocarbon backbone, this compound is expected to exhibit good solubility in a range of common organic solvents. Its miscibility will be governed by the principle of "like dissolves like," suggesting higher solubility in solvents with moderate polarity.

Quantitative Solubility Data